molecular formula C9H21Cl2N3O B2519569 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride CAS No. 1909316-72-8

2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride

Cat. No.: B2519569
CAS No.: 1909316-72-8
M. Wt: 258.19
InChI Key: CGGACNUGUQRRHD-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride ( 1909316-72-8) is a high-purity chemical compound with the molecular formula C9H21Cl2N3O and a molecular weight of 258.19 . It is supplied with the MDL number MFCD29047441 . This dihydrochloride salt features a molecular structure combining an acetamide backbone linked to a piperidine-substituted ethylamine moiety, making it a valuable intermediate in pharmaceutical and medicinal chemistry research. Compounds containing the acetamide functional group are of significant interest in the design and development of novel therapeutic agents . The piperidine ring is a common pharmacophore found in bioactive molecules, and its incorporation into this structure makes it a versatile building block for constructing more complex compounds for biological evaluation. Researchers utilize this chemical in various applications, including the synthesis of novel phenoxy acetamide derivatives, which have been investigated for a range of pharmacological activities such as anti-cancer, anti-inflammatory, and anti-mycobacterial properties . It serves as a key precursor in the exploration of structure-activity relationships (SAR), helping to optimize the efficacy and safety profiles of potential drug candidates . The product is intended for research use only and is strictly not for diagnostic or therapeutic use. It is typically shipped with cold-chain transportation to ensure stability .

Properties

IUPAC Name

2-amino-N-(2-piperidin-1-ylethyl)acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c10-8-9(13)11-4-7-12-5-2-1-3-6-12;;/h1-8,10H2,(H,11,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGACNUGUQRRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride typically involves the reaction of 2-aminoacetamide with 1-(2-chloroethyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group (-NH₂) undergoes nucleophilic acylation with acid chlorides or anhydrides. This reaction typically occurs under mild basic conditions (e.g., triethylamine) in solvents like dichloromethane or THF at 0–25°C.

Example Reaction:

Compound+AcClEt3N, DCMAcetylated Derivative+HCl\text{Compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Acetylated Derivative} + \text{HCl}

Key Findings:

  • Yields range from 65% to 85% depending on the acylating agent.

  • Steric hindrance from the piperidine ring slightly reduces reaction rates compared to simpler amines.

Alkylation Reactions

The amine group participates in alkylation with alkyl halides or epoxides. Reactions are often conducted in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃.

Example Reaction:

Compound+R-XK2CO3,DMFN-Alkylated Product\text{Compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Alkylated Product}

Key Findings:

  • Primary alkyl halides (e.g., methyl iodide) show higher reactivity than secondary or bulky analogs.

  • Reaction temperatures between 40–60°C optimize conversion rates.

Nucleophilic Substitution

The piperidine nitrogen acts as a nucleophile in SN2 reactions with alkyl halides.

Example Reaction:

Compound+CH3CH2BrEtOH, refluxQuaternary Piperidinium Derivative\text{Compound} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{EtOH, reflux}} \text{Quaternary Piperidinium Derivative}

Key Findings:

  • Reactions proceed efficiently in ethanol or acetonitrile with yields of 70–90% .

  • Steric effects from the ethylacetamide chain moderate reactivity .

Hydrolysis Reactions

The acetamide group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives.

Conditions and Outcomes:

Hydrolysis TypeConditionsProductYieldSource
Acidic6M HCl, reflux, 12h2-Aminoacetic acid derivative55%
Basic2M NaOH, 80°C, 6hCarboxylate salt72%

Redox Reactions

The primary amine can be oxidized to a nitro group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this is less common due to competing decomposition.

Example Reaction:

CompoundKMnO4,H2SO4Nitro Derivative+Byproducts\text{Compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Nitro Derivative} + \text{Byproducts}

Key Findings:

  • Low yields (30–40%) due to side reactions involving the piperidine ring.

Reductive Amination

The amine reacts with carbonyl compounds (e.g., aldehydes/ketones) in reductive amination using NaBH₃CN or H₂/Pd-C.

Example Reaction:

Compound+RCHONaBH3CN, MeOHSecondary Amine Product\text{Compound} + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Secondary Amine Product}

Key Findings:

  • Yields exceed 80% with aldehydes but drop to 50% with ketones .

Mechanistic Insights

  • Acylation/alkylation: Governed by the amine’s nucleophilicity, modulated by the electron-donating piperidine ring.

  • Hydrolysis: Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-catalyzed routes involve direct nucleophilic attack by OH⁻.

Experimental Considerations

  • Solvent Choice: Polar aprotic solvents (DMF, DCM) enhance reaction rates for alkylation/acylation .

  • Purification: Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) is standard.

Scientific Research Applications

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Tankyrase Inhibition : Research indicates that compounds similar to 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride can act as inhibitors of tankyrase enzymes. These enzymes are implicated in cancer progression through the Wnt signaling pathway. Inhibiting tankyrase can disrupt this pathway, offering a potential strategy for cancer treatment .
  • Neuroprotective Effects : The compound has shown promise in inhibiting monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's disease. Studies have demonstrated that derivatives can selectively inhibit these enzymes, thereby contributing to neuroprotection .
  • Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens. This activity could be leveraged for developing new antibiotics or treatments for infectious diseases .

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

  • Cancer Treatment : In vitro studies have shown that tankyrase inhibitors derived from this compound can reduce tumor growth in specific cancer cell lines by modulating Wnt signaling pathways. These findings underscore the potential for developing targeted cancer therapies .
  • Parkinson's Disease : A series of compounds based on the structure of this compound were evaluated for their ability to inhibit MAO-B. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as therapeutic agents for Parkinson's disease .
  • Antimicrobial Activity : Studies evaluating the antimicrobial efficacy of related acetamides reported minimum inhibitory concentrations (MICs) against common bacterial strains, supporting their use as potential antimicrobial agents .

Data Tables

Application Biological Activity References
Cancer TreatmentTankyrase inhibition ,
NeuroprotectionMAO-B inhibition ,
Antimicrobial ActivityEffective against E. coli and S. aureus,

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Midodrine Hydrochloride: Shares the acetamide core but replaces the piperidine group with a dimethoxyphenyl-hydroxyl moiety, directing its action toward α1-adrenergic receptors for vasoconstriction . The monohydrochloride salt contrasts with the dihydrochloride form of the target compound, which may offer enhanced solubility.

The aminomethyl-piperidine variant () adds a secondary amine, increasing basicity and metal-coordination capacity .

Benzylidene-Piperidine Analogues : These compounds () exhibit extended conjugation via the benzylidene group, likely enhancing stability and π-π stacking in receptor binding .

Physicochemical Comparison:

Property Target Compound Midodrine Hydrochloride 2-Chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide HCl ()
Solubility High (dihydrochloride salt) Soluble in water, sparingly in methanol Likely lower (chloroacetamide group)
Melting Point Not reported Crystalline powder (mp unstated) Unreported
Reactivity Amide hydrolysis susceptibility Stable under physiological pH Higher reactivity (chlorine as leaving group)

Biological Activity

2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring, which imparts unique steric and electronic properties influencing its biological interactions. Its structure can be represented as follows:

Chemical Structure C9H15Cl2N3O\text{Chemical Structure }\text{C}_9\text{H}_{15}\text{Cl}_2\text{N}_3\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound has been shown to modulate enzymatic activities, which can lead to significant biological effects. Specific pathways affected include:

  • Enzyme Inhibition : The compound may inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial in lipid metabolism and associated with drug-induced phospholipidosis .
  • Receptor Binding : It acts as a ligand in receptor binding assays, indicating its potential role in therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In studies, it demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis4.69

These results suggest that the compound could be further explored for its potential use as an antibacterial agent .

Antifungal Activity

The compound also showed antifungal activity against Candida albicans and other fungal strains. The minimum inhibitory concentration (MIC) values varied but indicated moderate effectiveness.

Fungal Strain MIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These findings highlight the dual antimicrobial potential of the compound, warranting further investigation into its applications in treating fungal infections .

Case Studies

In a notable case study, researchers evaluated the compound's effect on cell viability in various cancer cell lines. The findings indicated that it could induce apoptosis in hypopharyngeal tumor cells, suggesting potential anticancer properties. The study compared its efficacy with standard chemotherapeutic agents like bleomycin and found it to have comparable cytotoxic effects .

Structure-Activity Relationship (SAR)

The presence of the piperidine ring is critical for the biological activity of this compound. SAR studies have shown that modifications to the piperidine structure can significantly alter its pharmacological profile. For instance, substituting piperidine with other cyclic amines like morpholine or pyrrolidine resulted in different interaction dynamics with biological targets, highlighting the importance of structural specificity .

Q & A

Q. Why do structural analogs show divergent pharmacological activities despite similar LogP values?

  • Methodological Answer : Molecular dynamics simulations (e.g., Desmond) reveal conformational flexibility in the piperidine-ethyl linker, affecting receptor docking. Free-energy perturbation (FEP) calculations quantify binding energy differences. 2D-NOESY NMR identifies intramolecular interactions (e.g., H-bonding) that modulate bioavailability .

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